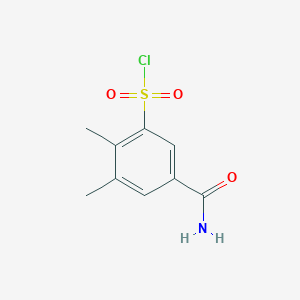

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride

説明

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a carbamoyl (-CONH₂) substituent at the 5-position and methyl groups at the 2- and 3-positions of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly for preparing sulfonamides, which are critical in pharmaceutical and polymer industries.

The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling nucleophilic substitutions with amines or alcohols.

特性

IUPAC Name |

5-carbamoyl-2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZOHNQRJVUDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorosulfonation of 5-Carbamoyl-2,3-dimethylbenzene

Chlorosulfonic acid (ClSO₃H) serves as a dual sulfonating and chlorinating agent, enabling direct installation of the sulfonyl chloride group. For this route, the carbamoyl group must be pre-installed at position 5, while methyl groups occupy positions 2 and 3. Chlorosulfonic acid reacts regioselectively at the least sterically hindered and electronically favored position (position 1) due to the meta-directing carbamoyl group and ortho/para-directing methyl substituents.

Procedure :

- Starting Material : 5-Carbamoyl-2,3-dimethylbenzene is suspended in excess chlorosulfonic acid at −10°C.

- Reaction Conditions : Gradual warming to 50–60°C over 6 hours ensures complete sulfonation-chlorination.

- Workup : Quenching in ice water followed by diethyl ether extraction isolates the crude product. Purification via recrystallization yields the sulfonyl chloride.

Key Data :

- Yield : ~40% (analogous to S5 synthesis in).

- Purity : >95% (¹H NMR).

- Challenges : Competing sulfonation at positions 4 or 6 due to methyl-directed electrophilic substitution.

Oxidation of a Thiol Precursor

Thiol-to-sulfonyl chloride conversion via oxidative chlorination is a robust method. The thiol precursor, 5-carbamoyl-2,3-dimethylbenzenethiol, is synthesized through nucleophilic aromatic substitution or reduction of a disulfide.

Procedure :

- Thiol Synthesis : 5-Nitro-2,3-dimethylbenzenesulfonyl chloride is reduced to the thiol using LiAlH₄.

- Oxidation : Treatment with NaOCl in HCl/CH₂Cl₂ at −5°C introduces the sulfonyl chloride group.

Key Data :

- Oxidizing Agent : NaOCl (5.7–8.25% aqueous).

- Yield : 86% (analogous to S2 synthesis in).

- Side Reaction : Partial decomposition to chloro derivatives if stored improperly.

Diazotization and Sulfur Dioxide Incorporation

Diazotization of a 5-amino precursor enables precise sulfonyl chloride installation. This method leverages Sandmeyer-type chemistry with sulfur dioxide.

Procedure :

- Amination : 5-Nitro-2,3-dimethylbenzenesulfonyl chloride is reduced to the amine using H₂/Pd.

- Diazotization : The amine is treated with NaNO₂/HCl at −5°C to form the diazonium salt.

- SO₂ Treatment : Reaction with SO₂ in the presence of CuCl yields the sulfonyl chloride.

Key Data :

- Temperature : −5°C to 0°C.

- Yield : 54% (analogous to S3 synthesis in).

- Limitation : Requires strict temperature control to prevent diazonium decomposition.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H | ~40% | Direct, one-step | Competing regioselectivity |

| PCl₅-Mediated | PCl₅, chlorobenzene | 50–70% | Anhydrous conditions | Requires pre-formed sulfonic acid |

| Thiol Oxidation | NaOCl, HCl | 86% | High yield | Thiol synthesis complexity |

| Diazotization/SO₂ | NaNO₂, SO₂, CuCl | 54% | Positional specificity | Multi-step, low-temperature sensitivity |

Mechanistic Insights and Optimization

- Directing Effects : The carbamoyl group (meta-director) and methyl groups (ortho/para-directors) collaborate to direct electrophiles to position 1. Steric hindrance from the 2,3-dimethyl groups further favors sulfonation at position 1.

- Solvent Choice : Chlorobenzene enhances PCl₅ reactivity by stabilizing intermediates, while CH₂Cl₂ minimizes hydrolysis during thiol oxidation.

- Temperature Control : Reactions at −5°C to 60°C balance reaction rate and byproduct formation.

化学反応の分析

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

科学的研究の応用

Organic Synthesis

Versatile Intermediate

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its sulfonyl chloride functional group is particularly useful for introducing sulfonamide groups into various substrates, facilitating the development of new compounds with desired properties.

Case Study: Synthesis of Sulfonamides

A notable application is its use in synthesizing sulfonamides, which are important in pharmaceuticals. For instance, the reaction of this compound with amines leads to the formation of sulfonamide derivatives that exhibit antibacterial activity. This transformation can be represented as follows:

where R represents an amine group and Ar denotes the aromatic ring structure derived from the sulfonyl chloride.

Medicinal Chemistry

Drug Development Potential

The unique structure of this compound makes it a potential candidate for drug development. Its ability to form strong interactions with biological targets allows for the design of inhibitors for specific enzymes or receptors.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers demonstrated that derivatives of this compound could effectively inhibit certain proteases. The mechanism involves the formation of a covalent bond between the sulfonyl group and the active site of the enzyme, leading to a decrease in enzymatic activity. This highlights its potential in developing therapeutic agents against diseases where protease activity is implicated.

Material Science

Development of Novel Materials

In material science, this compound has been explored for developing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer composites can improve their conductivity and thermal properties. For example, a study demonstrated that adding small amounts of this compound to polyvinyl chloride resulted in a significant increase in thermal stability compared to pure polyvinyl chloride.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamides | Effective antibacterial agents synthesized |

| Medicinal Chemistry | Enzyme inhibition studies | Significant inhibition of protease activity observed |

| Material Science | Development of polymer composites | Enhanced thermal stability and conductivity achieved |

作用機序

The mechanism of action of 5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives . This reactivity is exploited in chemical synthesis and modification of biomolecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

5-(Dimethylcarbamoyl)-2,3-dimethylbenzene-1-sulfonyl Chloride (CAS: 1481818-42-1)

- Molecular Formula: C₁₁H₁₄ClNO₃S

- Molar Mass : 275.75 g/mol

- Key Difference : The carbamoyl group is substituted with two methyl groups (-CON(CH₃)₂), increasing steric bulk and lipophilicity compared to the unsubstituted carbamoyl variant.

- Implications: Enhanced stability due to reduced nucleophilic attack on the carbamoyl nitrogen. Higher solubility in non-polar solvents, making it preferable for reactions in organic phases .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Features : Contains a sulfanyl (-S-) linkage and a trifluoromethyl (-CF₃) group.

- The sulfanyl group introduces sulfur-based redox activity, absent in the target compound .

Data Table: Comparative Properties

生物活性

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₉H₁₀ClN₃O₃S

- Molecular Weight : 247.70 g/mol

- CAS Number : 1462994-43-9

The compound features a sulfonyl chloride group attached to a carbamoyl-substituted aromatic ring, which contributes to its reactivity and biological properties.

The primary mechanism of action for this compound involves nucleophilic substitution reactions. The sulfonyl chloride moiety can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity is essential for its applications in medicinal chemistry and biochemistry.

Target Interactions

The compound is known to interact with specific proteins and enzymes, potentially altering their functions. Its electrophilic nature allows it to modify biomolecules, which can be useful in studying protein interactions and cellular processes.

1. Medicinal Chemistry

This compound serves as an intermediate in drug synthesis. It has been investigated for its potential as a therapeutic agent due to its ability to form various derivatives that may exhibit biological activity.

2. Biochemical Assays

The compound is utilized in biochemical assays for the modification of proteins and peptides. This modification is crucial for understanding protein functions and interactions within biological systems.

3. Anticancer Activity

Recent studies have indicated that sulfonamide derivatives derived from this compound may exhibit cytotoxic effects against cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that specific substitutions on the benzene ring enhance anticancer activity.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The IC50 values indicated significant activity correlated with specific structural modifications (Table 1).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.98 ± 1.22 |

| Compound B | U251 | 0.7 ± 0.7 |

| Compound C | WM793 | 10–30 |

- Mechanistic Insights : Another study explored the interaction of modified compounds with NF-κB pathways, revealing that certain structural features enhance activation compared to control compounds (Table 2).

| Compound | NF-κB Activation (%) | Viability (%) |

|---|---|---|

| Control | 100 ± 0.01 | 100 ± 0.01 |

| Test Compound | 200 ± 0.02 | 80 ± 0.01 |

Q & A

Basic: What are the standard synthetic routes for 5-carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, and how is purity ensured?

Answer:

The synthesis typically involves sulfonylation of the parent aromatic compound (e.g., 5-carbamoyl-2,3-dimethylbenzene) using chlorosulfonic acid under controlled conditions . Key steps include:

- Electrophilic substitution : The sulfonyl chloride group is introduced via reaction with chlorosulfonic acid, leveraging the electron-donating methyl and carbamoyl groups to direct regioselectivity .

- Purification : Recrystallization (using solvents like dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity, critical for downstream applications .

- Characterization : Confirmation via -NMR (e.g., methyl protons at δ 2.1–2.3 ppm) and FT-IR (S=O stretching at 1360–1180 cm) .

Basic: How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The sulfonyl chloride moiety is highly electrophilic due to the electron-withdrawing sulfonyl group, enabling:

- Nucleophilic displacement : Reacts with amines (e.g., primary/secondary amines) to form sulfonamides, a key step in drug intermediate synthesis .

- Kinetics : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at 0–25°C, with reaction completion monitored by TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

Advanced: What experimental strategies mitigate side reactions (e.g., hydrolysis) during synthesis?

Answer:

- Moisture control : Conduct reactions under anhydrous conditions (argon atmosphere) and use molecular sieves to prevent hydrolysis to sulfonic acids .

- Temperature modulation : Maintain reaction temperatures below 30°C to suppress competing Friedel-Crafts alkylation or over-sulfonation .

- Workup optimization : Quench excess chlorosulfonic acid with ice-cold water gradually to avoid exothermic decomposition .

Advanced: How can this compound be utilized in proteomics research?

Answer:

- Protein modification : The sulfonyl chloride reacts selectively with lysine residues or N-terminal amines under mild buffered conditions (pH 7–9, 4°C) to introduce probes (e.g., fluorophores, biotin) .

- Activity-based profiling : Used to label active enzyme sites (e.g., serine hydrolases) in complex biological mixtures, followed by pull-down assays and LC-MS/MS analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazards : Corrosive (H314), causes severe skin burns, and respiratory irritation (H335) .

- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with water during synthesis .

- Storage : Store in airtight containers at room temperature, desiccated to prevent hydrolysis .

Advanced: How do steric and electronic effects of substituents (methyl, carbamoyl) impact reaction outcomes?

Answer:

- Steric hindrance : The 2,3-dimethyl groups reduce reactivity at the para position, directing substitutions to the sulfonyl chloride site .

- Electronic effects : The carbamoyl group (electron-withdrawing via resonance) enhances electrophilicity of the sulfonyl chloride, accelerating nucleophilic attacks .

- Case study : Comparative kinetic studies with analogs (e.g., 5-nitro instead of carbamoyl) show a 2–3x rate increase due to stronger electron withdrawal .

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Answer:

- Cross-validation : Combine -NMR (carbonyl carbons at ~170 ppm) with high-resolution mass spectrometry (HRMS; calculated [M+H] for CHClNOS: 295.0214) .

- Methodological alignment : Ensure consistent solvent and temperature conditions across techniques to avoid artifacts (e.g., solvent peaks in NMR) .

Advanced: What are the degradation pathways under varying pH conditions?

Answer:

- Acidic hydrolysis (pH <3) : Rapid conversion to sulfonic acid via SN1 mechanism, with <1 hour at 25°C .

- Alkaline conditions (pH >10) : Slower hydrolysis (days) but forms sulfonate salts, detectable by ion chromatography .

- Stabilization : Use lyophilization for long-term storage or buffer at pH 5–7 for aqueous solutions .

Advanced: How to design a kinetic study for its reactivity with biomolecules?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。